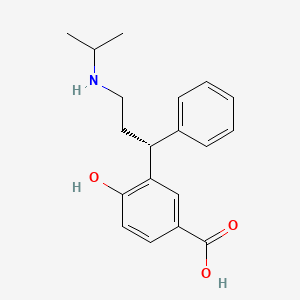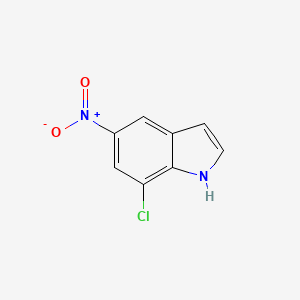
7-chloro-5-nitro-1H-indole
Overview
Description
“7-chloro-5-nitro-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Leimgruber–Batcho indole synthesis is one of the methods used for the synthesis of indole derivatives .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Scientific Research Applications
Synthesis and Chemical Properties
- The nitration process for various indoles, including those similar to 7-chloro-5-nitro-1H-indole, has been explored, highlighting methods to create nitro-indoles, which are valuable in further chemical synthesis (Jones et al., 2004).
- The preparation of indoles with tertiary amine substituents, such as those derived from 7-chloro-4-nitroindole, demonstrates the diversity of chemical modifications possible with these compounds (Ainsworth & Suschitzky, 1967).
Bioactive Potential and Applications
- A study on the synthesis of indoles possessing nitrogen substituents at various positions, including the C7 position as in 7-chloro-5-nitro-1H-indole, provides insights into their potential applications in bioactive compound development (Dai, Sun, & Guo, 2002).
- Research into the development of indole derivatives as photosystem II inhibitors, which is critical for understanding their use in herbicides, sheds light on the practical applications of such compounds in agriculture (Souza et al., 2020).
Medicinal Chemistry and Pharmacology
- The antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitroindole carbohydrazides, including structures similar to 7-chloro-5-nitro-1H-indole, have been extensively studied, demonstrating their potential in therapeutic applications (Narayana et al., 2009).
- Coordination chemistry of palladium(II) and platinum(II) complexes with bioactive Schiff bases derived from nitroindoles, akin to 7-chloro-5-nitro-1H-indole, indicates their potential in developing novel biocidal agents (Sharma et al., 2009).
Structural and Material Sciences
- Crystallographic studies of indole derivatives, such as 7-nitro-1H-indole compounds, contribute to a deeper understanding of their structural properties, which is crucial for material science applications (Errossafi et al., 2015).
- Novel synthetic routes for indoles with various substituents, including those resembling 7-chloro-5-nitro-1H-indole, offer insights into developing new materials and molecules for diverse scientific purposes (Roberts et al., 1997).
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARLPCQURDIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572924 | |
| Record name | 7-Chloro-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-nitro-1H-indole | |
CAS RN |
196205-09-1 | |
| Record name | 7-Chloro-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate](/img/structure/B3049084.png)


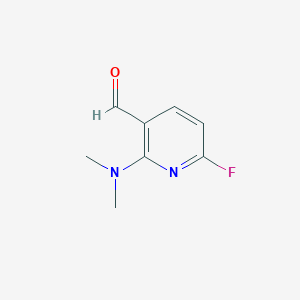
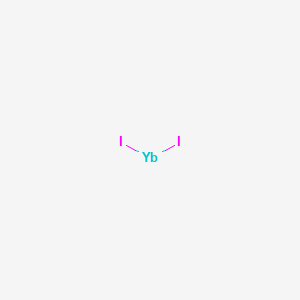

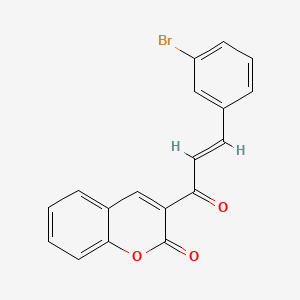


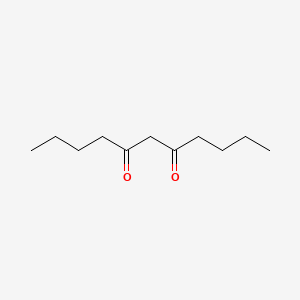
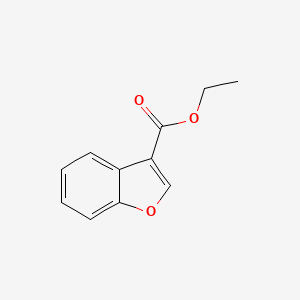
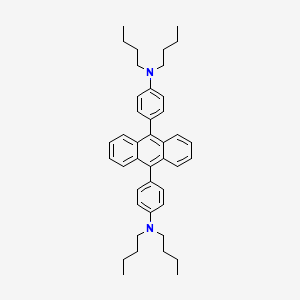
![1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3049105.png)
